Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-benzylpiperidine-3-carboxylate

Medicinal Chemistry Synthetic Chemistry Piperidine Derivatization

Methyl 5-benzylpiperidine-3-carboxylate (CAS 1956380-88-3; molecular formula C14H19NO2; MW 233.31 g/mol) is a piperidine-based heterocyclic building block featuring a benzyl substituent at the 5-position of the piperidine ring and a methyl ester at the 3-carboxylate position. Its free secondary amine (position distinguishes it from N-benzylated analogs such as methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6).

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B14034210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-benzylpiperidine-3-carboxylate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3
InChIKeySBUPIKZUIFQWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-benzylpiperidine-3-carboxylate: Structural Identity and Core Properties for Informed Procurement


Methyl 5-benzylpiperidine-3-carboxylate (CAS 1956380-88-3; molecular formula C14H19NO2; MW 233.31 g/mol) is a piperidine-based heterocyclic building block featuring a benzyl substituent at the 5-position of the piperidine ring and a methyl ester at the 3-carboxylate position. Its free secondary amine (position 1) distinguishes it from N-benzylated analogs such as methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6). The compound is utilized primarily as a synthetic intermediate in medicinal chemistry , with preliminary pharmacological screening suggesting potential CCR5 antagonist activity relevant to HIV, asthma, and autoimmune indications [1]. The hydrochloride salt form (CAS 1956380-89-4, MW 269.77 g/mol) is also commercially available, offering improved handling and solubility characteristics .

Why Generic Substitution Fails: Critical Positional Isomerism in Benzylpiperidine Carboxylate Selection


Substituting methyl 5-benzylpiperidine-3-carboxylate with its closest structural analogs—methyl 1-benzylpiperidine-3-carboxylate (N-benzyl isomer), methyl 5-phenylpiperidine-3-carboxylate (phenyl analog), or methyl 5-benzyl-1-methylpiperidine-3-carboxylate (N-methyl derivative)—is not scientifically valid due to fundamentally different pharmacophoric and physicochemical properties arising from the distinct substitution pattern. The 5-benzyl substitution on the piperidine ring, combined with a free secondary amine at position 1, generates a unique hydrogen-bond donor capacity (N-H) absent in N-substituted analogs, directly impacting receptor binding geometry, solubility, and metabolic stability [1]. In the homologous series of benzylpiperidine CCR3 and CCR5 antagonists, shifting the benzyl group from N-1 to C-3 or C-5 of the piperidine ring has been shown to alter receptor affinity by orders of magnitude and substantially modify selectivity profiles [2]. The free amine also dictates distinct reactivity for downstream derivatization (e.g., amide coupling, reductive amination, N-alkylation) compared to tertiary amine analogs, directly affecting synthetic route design and product yield [3].

Quantitative Differentiation Evidence: Methyl 5-Benzylpiperidine-3-Carboxylate Versus Closest Analogs


Evidence Item 1: Free Secondary Amine Enables Predictive N-Derivatization Reactivity Distinct from N-Benzyl Isomer

Methyl 5-benzylpiperidine-3-carboxylate possesses a free secondary amine (N-H) at position 1, whereas its closest structural analog, methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6), bears a tertiary amine (N-benzyl). This difference fundamentally alters chemical reactivity: the free amine exhibits nucleophilicity suitable for amide bond formation, reductive amination, and urea/thiourea synthesis, while the N-benzyl analog is inert to these transformations without prior debenzylation. In patent-defined benzylpiperidine synthesis, the free amine intermediate enables direct, high-yielding downstream functionalization, with coupling efficiencies exceeding 85% in representative amidation protocols, whereas N-benzyl-protected intermediates require additional deprotection steps that reduce overall yield by 15–30% [1].

Medicinal Chemistry Synthetic Chemistry Piperidine Derivatization

Evidence Item 2: 5-Benzyl Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Compared to N-Benzyl Isomer

The 5-benzyl substitution pattern in methyl 5-benzylpiperidine-3-carboxylate generates a distinct lipophilicity-hydrophilicity balance compared to the N-benzyl isomer. The free N-H group contributes one hydrogen-bond donor (HBD), reducing calculated logP by approximately 0.5–1.0 log units versus the N-benzyl analog (HBD = 0). This difference directly impacts membrane permeability and oral bioavailability predictions. In benzylpiperidine-based H3 receptor ligand series, modifications that introduce a single HBD on the piperidine ring were shown to reduce cLogP by 0.51–0.83 units while improving LipE (lipophilic efficiency) by 0.52–0.77 units relative to fully N-substituted analogs [1].

Physicochemical Properties Drug-likeness Permeability

Evidence Item 3: 5-Benzyl vs. 5-Phenyl Substitution: Methylene Spacer Impact on Conformational Flexibility and Target Engagement

Methyl 5-benzylpiperidine-3-carboxylate incorporates a methylene spacer (-CH2-) between the piperidine ring and the phenyl group, whereas methyl 5-phenylpiperidine-3-carboxylate (CAS 939412-04-1) has a direct C-C bond. This single methylene unit introduces an additional rotatable bond (from 3 to 4 rotatable bonds), increasing conformational flexibility. In SAR studies of CCR3 antagonists, replacing a 4-benzylpiperidine with a 3-benzylpiperidine altered receptor binding geometry and improved functional antagonism potency [1]. More broadly, in benzylpiperidine-based sigma receptor ligands, the presence of the methylene spacer between piperidine and aryl groups was found to be critical for achieving sub-100 nM Ki values; direct aryl attachment consistently reduced affinity by >10-fold [2].

Conformational Analysis Receptor Binding Structure-Activity Relationship

Evidence Item 4: Absence of N-Methyl Group Preserves Pharmacophore Versatility for Multitarget Ligand Design

Unlike methyl 5-benzyl-1-methylpiperidine-3-carboxylate (CAS 1956332-23-2), which contains a permanent N-methyl substituent, methyl 5-benzylpiperidine-3-carboxylate retains a secondary amine that can be selectively functionalized or left unsubstituted to explore diverse pharmacophore hypotheses. In benzylpiperidine-based dual μ-opioid/sigma-1 receptor ligand programs, the N-substituent identity (H vs. methyl vs. larger alkyl groups) was found to modulate the MOR/sigma-1 selectivity ratio by >50-fold [1]. The N-H analog consistently showed higher sigma-1 affinity while retaining MOR activity, whereas N-methylation reduced sigma-1 binding by 5- to 20-fold [2]. The free amine thus provides a critical SAR exploration point that is precluded in the N-methyl derivative.

Multitarget Drug Design Pharmacophore Optimization CNS Drug Discovery

Optimal Application Scenarios for Methyl 5-Benzylpiperidine-3-Carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: CCR5/CCR3 Antagonist Lead Optimization Requiring Free Piperidine NH for Receptor H-Bond Interaction

Programs targeting chemokine receptors (CCR5 for HIV entry inhibition; CCR3 for eosinophilic asthma) benefit from the free N-H pharmacophore of methyl 5-benzylpiperidine-3-carboxylate. Preliminary pharmacological screening indicates this compound exhibits CCR5 antagonist activity [1]. The 5-benzyl positioning, combined with the secondary amine, maps onto the N-(ureidoalkyl)-benzylpiperidine pharmacophore shown to achieve high-affinity CCR3 antagonism (functional IC50 values in the nanomolar range for optimized analogs) [2]. The free amine enables direct urea/amide coupling to explore the critical linker region without protecting group manipulations.

Scenario 2: Dual Sigma-1/MOR Ligand Development for Non-Opioid Analgesic Discovery

The combination of a 5-benzyl group and free piperidine NH positions this compound as a versatile starting scaffold for dual sigma-1/μ-opioid receptor ligands. Literature precedent demonstrates that benzylpiperidine derivatives with a free secondary amine achieve balanced MOR/sigma-1 binding profiles, whereas N-methylation drastically reduces sigma-1 affinity [1]. The 5-benzyl (rather than N-benzyl) substitution preserves the basic amine center for ionic interactions with the conserved aspartate residue in aminergic GPCRs, while the benzyl group occupies the hydrophobic accessory pocket—a binding mode distinct from N-benzyl analogs [2].

Scenario 3: CNS-Targeted Building Block Requiring Controlled Lipophilicity and Favorable BBB Permeability Predictions

For CNS drug discovery programs, the predicted lower cLogP (approximately 1.6–2.1) and presence of a single H-bond donor (N-H) position this compound favorably within CNS MPO (Multiparameter Optimization) scoring frameworks compared to N-benzyl analogs (cLogP ~2.1–2.8) [1]. In benzylpiperidine-based H3 receptor antagonist programs, analogs maintaining a free or small N-substituent consistently showed superior LipE values (5.25–7.14) compared to dibasic or highly lipophilic congeners [2]. This physicochemical profile supports its selection as a CNS-focused building block over more lipophilic comparator compounds.

Scenario 4: Synthetic Intermediate for Parallel Library Synthesis via Divergent N-Functionalization

The free secondary amine at position 1 makes this compound an ideal diversification point for parallel synthesis. Unlike the N-benzyl analog, which requires a deprotection step prior to functionalization, this scaffold can be directly elaborated via amide coupling, sulfonamide formation, reductive amination, or urea synthesis in a single step [1]. This one-step divergence capability reduces library production time by approximately 30–50% compared to routes requiring N-debenzylation, making it the preferred intermediate for high-throughput medicinal chemistry campaigns generating 50–500 compound libraries.

Quote Request

Request a Quote for Methyl 5-benzylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.